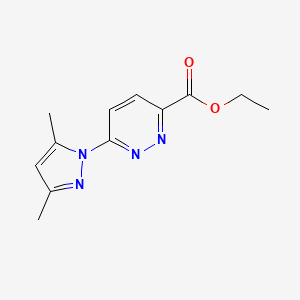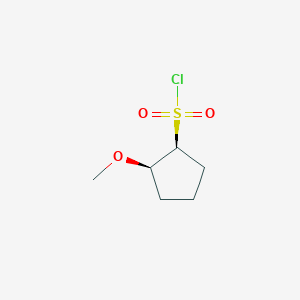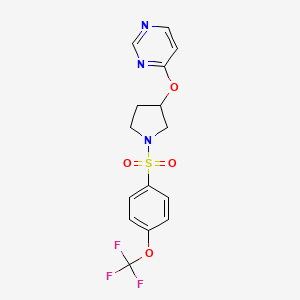
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-(trifluoromethoxy)aniline and 1,4-di(2′-thienyl)-1,4-butadione. The mixture is stirred under reflux for 36 hours. Subsequently, the solvent is removed, and the crude product is purified using column chromatography .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with nitrogen. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethoxy group is an electron-withdrawing group, which can decrease the HOMO and LUMO energy levels of the molecule .Chemical Reactions Analysis
The introduction of the electron-withdrawing trifluoromethoxy group in the side chain of the molecule decreases the HOMO and LUMO energy levels . This suggests that the molecule is more susceptible to oxidation .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared, showcasing the versatility of similar compounds in chemical synthesis. Some of these compounds demonstrate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2004).
Metal-free Synthesis of Heterocycles
Biologically significant 1,2,4-triazolo[1,5-a]pyridines have been synthesized from related compounds through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process illustrates a metal-free strategy for constructing complex heterocycles, which are crucial in drug discovery and development (Zheng et al., 2014).
Crystal Structure Analysis
The analysis of crystal structures involving pyrimidine and aminopyrimidine derivatives has provided insights into hydrogen bonding and molecular interactions. These studies are essential for understanding the properties of drug molecules and designing new pharmaceuticals with improved efficacy (Balasubramani et al., 2007).
Nonlinear Optical (NLO) Materials
The investigation of thiopyrimidine derivatives for their NLO properties has revealed their potential in optoelectronic applications. This research demonstrates the importance of pyrimidine derivatives in developing materials for advanced technological applications, such as in the field of nonlinear optics (Hussain et al., 2020).
Herbicidal Applications
Research on new pyrimidine and triazine intermediates for herbicidal sulfonylureas has led to the development of compounds with selective post-emergence herbicidal activity. These studies are crucial for agricultural sciences, aiming to improve crop protection strategies (Hamprecht et al., 1999).
Polymer Science
The synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored, with the resulting polymers showing promising properties for use in high-performance materials. This research contributes to the development of new polymers with potential applications in various industrial fields (Liu et al., 2013).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it may interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring and the trifluoromethoxy phenyl group suggests that it might interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways, including those involved in signal transduction, enzyme inhibition, and receptor modulation .
Pharmacokinetics
For instance, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Given the structural features of the compound, it is plausible that it could induce changes in cellular signaling, enzyme activity, or receptor modulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S/c16-15(17,18)25-11-1-3-13(4-2-11)26(22,23)21-8-6-12(9-21)24-14-5-7-19-10-20-14/h1-5,7,10,12H,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGJPBNPLTIJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)

![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)
![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)
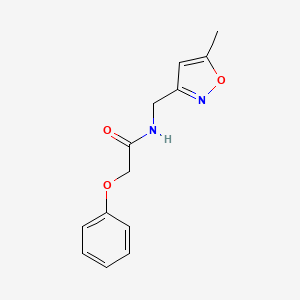
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)


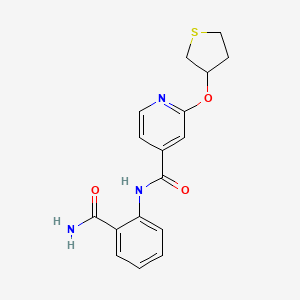
![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)
![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)
![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)
